Nonapotassium hydrogen (((phosphonomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

Description

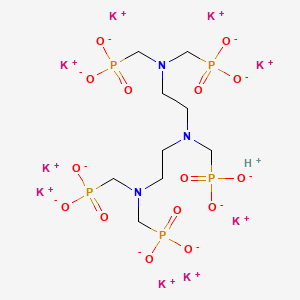

Nonapotassium hydrogen (((phosphonomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate (CAS: 93919-68-7; EC: 300-051-1) is a polyphosphonic acid derivative with a complex structure featuring a central imino-bridged ethane backbone modified with multiple phosphonate (-PO(OH)₂) groups. Its parent acid, [[(phosphonomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonic acid (CAS: 15827-60-8), is a highly branched molecule with four phosphonate moieties linked via methylene and imino groups to an ethane core . The nonapotassium salt form replaces nine acidic protons with potassium ions, significantly altering its solubility and reactivity compared to the free acid. This compound is registered under REACH as a phase-in substance, indicating its industrial relevance .

Properties

CAS No. |

93919-68-7 |

|---|---|

Molecular Formula |

C9H19K9N3O15P5 |

Molecular Weight |

916.01 g/mol |

IUPAC Name |

nonapotassium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |

InChI |

InChI=1S/C9H28N3O15P5.9K/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;/q;9*+1/p-9 |

InChI Key |

NPAIWIGEQWKJSF-UHFFFAOYSA-E |

Canonical SMILES |

[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE typically involves the reaction of phosphonomethylated amines with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed under controlled conditions. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, although this is less common due to the stability of the phosphonate groups.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions can yield a variety of substituted phosphonates.

Scientific Research Applications

NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving abnormal phosphate metabolism.

Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of NONAPOTASSIUM HYDROGEN [[(PHOSPHONOMETHYL)IMINO]BIS[ETHANE-2,1-DIYLNITRILOBIS(METHYLENE)]]TETRAKISPHOSPHONATE involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups in the compound can bind to metal ions and other active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrakisphosphonate Derivatives

Key Observations :

- Counterion Effects: The nonapotassium salt exhibits higher water solubility compared to sodium or ammonium salts (e.g., nonasodium variants in ), which are common in industrial chelators .

- Phosphonate Density : While the target compound has four phosphonate groups, DTPMP (five phosphonates) demonstrates superior metal ion sequestration, critical in water treatment applications .

Functional Comparison with Bisphosphonates

Table 2: Functional Properties vs. Bisphosphonates

Key Observations :

- Chelation : The tetrakisphosphonate’s four phosphonate groups enable stronger binding to divalent cations (e.g., Ca²⁺, Mg²⁺) compared to bisphosphonates, making it effective in preventing scale formation in industrial water systems .

- Thermal Resilience : Its stability at high temperatures (>200°C) surpasses alkyl bisphosphonates (e.g., tripotassium derivatives in ), which decompose near 150°C, limiting their use in high-heat environments like cement formulations .

- Biomedical Limitations : Unlike hydroxymethylene-bisphosphonates synthesized via the Pudovik reaction (e.g., derivatives in ), the target compound’s large size and charge hinder cellular uptake, reducing its utility in pharmaceuticals .

Environmental and Health Impact

Table 3: Environmental and Toxicity Data

Key Observations :

- Lower Toxicity: The nonapotassium derivative’s higher solubility reduces bioaccumulation risks compared to hydrophobic bisphosphonates like trichlorfon (), which persist in ecosystems .

- Regulatory Scrutiny: While classified as "interim" for health risks under REACH (), its large molecular weight and ionic nature limit dermal absorption, unlike smaller organophosphates .

Biological Activity

Nonapotassium hydrogen (((phosphonomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure featuring multiple phosphonate groups, which are known for their ability to interact with biological systems. The molecular formula is .

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity : Phosphonates often act as enzyme inhibitors. The tetrakisphosphonate structure may inhibit enzymes involved in metabolic pathways, particularly those related to phosphorus metabolism.

- Chelation Properties : The phosphonate groups can chelate metal ions, potentially affecting metal-dependent biological processes.

- Antimicrobial Activity : Some studies suggest that phosphonates exhibit antimicrobial properties, which could be attributed to their ability to disrupt cellular processes in microorganisms.

Research Findings

Research on the biological activity of Nonapotassium hydrogen tetrakisphosphonate is still emerging. Here are some notable findings:

- Antimicrobial Studies : In vitro studies have shown that similar phosphonate compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, a study indicated that phosphonates could inhibit the growth of Escherichia coli and Staphylococcus aureus through disruption of cell wall synthesis and metabolic pathways.

- Enzyme Inhibition : A comparative analysis demonstrated that certain phosphonates can effectively inhibit enzymes such as acetylcholinesterase and alkaline phosphatase, which are crucial in neurotransmission and phosphate metabolism respectively.

Case Studies

- Case Study 1 : A study published in the Journal of Medicinal Chemistry examined the effects of a related phosphonate compound on bacterial biofilms. Results indicated a reduction in biofilm formation by up to 70%, suggesting potential applications in preventing biofouling in industrial systems.

- Case Study 2 : Research conducted on the effects of phosphonates on human cancer cell lines revealed that these compounds could induce apoptosis in certain cancer types, highlighting their potential as therapeutic agents.

Data Summary Table

Q & A

Q. What are the established synthetic protocols for Nonapotassium hydrogen (((phosphonomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step phosphorylation of ethylenediamine derivatives. A validated protocol includes reacting tetrachloromonospirocyclotriphosphazenes with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions, with triethylamine as a base to neutralize HCl byproducts. Critical parameters include:

- Reaction time : Extended durations (3–7 days) improve conversion but risk side reactions.

- Temperature : Room temperature (20–25°C) minimizes decomposition of sensitive intermediates.

- Purification : Column chromatography or recrystallization from THF/hexane mixtures enhances purity. Post-synthesis, potassium salt formation is achieved via neutralization with KOH, requiring precise pH control (pH 10–12) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- 31P NMR : Resolves phosphonate group environments (δ 10–25 ppm for P–O bonds; δ 20–35 ppm for P–N coordination). Multiplicity patterns confirm branching topology .

- FT-IR : Peaks at 950–1150 cm⁻¹ (P=O stretching) and 2300–2400 cm⁻¹ (N–H/P–H vibrations) validate functional groups.

- HPLC-MS (ESI+) : Using a C18 column with 0.1% formic acid in acetonitrile/water (60:40) separates impurities. Mass spectra (m/z ~612 for [M+K]+) confirm molecular weight .

Advanced Research Questions

Q. How does the phosphonate group configuration influence the compound’s chelation behavior with transition metals in aqueous systems?

Methodological Answer: The hexadentate structure enables simultaneous coordination to metal ions (e.g., Ca²⁺, Fe³⁺) via P=O and N–H groups. To assess chelation efficacy:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd ~10⁻⁸–10⁻¹² M for Fe³⁺ at pH 7).

- X-ray Absorption Spectroscopy (XAS) : Identifies coordination geometry (octahedral vs. tetrahedral) and bond lengths.

- Comparative Studies : Substituting potassium with sodium (e.g., nonasodium salts) alters solubility, impacting chelation kinetics in hard water .

Q. What experimental approaches resolve contradictory data regarding environmental persistence across different studies?

Methodological Answer: Discrepancies in half-life (t½ = 30–150 days in freshwater) arise from variable test conditions. Standardized protocols include:

- OECD 309 : Aerobic biodegradation in natural water/sediment systems with LC-MS monitoring.

- pH-Dependent Hydrolysis : Assess stability at pH 4–10; phosphonate esters degrade rapidly under alkaline conditions (pH >9).

- QSAR Modeling : Correlates molecular descriptors (e.g., topological polar surface area, ~275 Ų) with persistence .

Q. How can researchers evaluate the compound’s efficacy as a crystal growth inhibitor in cementitious materials?

Methodological Answer:

- Isothermal Conduction Calorimetry (ICC) : Measures retardation of ettringite formation (peaks delayed by 12–48 hours at 0.1–1.0 wt% dosage).

- SEM-EDS : Quantifies crystal morphology changes (e.g., needle-like vs. prismatic ettringite).

- Compressive Strength Testing : ASTM C109 protocols verify inhibition without compromising structural integrity .

Q. What strategies mitigate neurotoxicity risks identified in structurally similar phosphonates during in vitro assays?

Methodological Answer:

- Metabolomic Profiling : LC-HRMS identifies neurotoxic metabolites (e.g., methylphosphonic acid derivatives).

- Blood-Brain Barrier (BBB) Models : Co-culture systems (e.g., hCMEC/D3 cells) assess permeability (Papp <1 × 10⁻⁶ cm/s indicates low risk).

- Structure-Activity Relationship (SAR) : Truncated analogs with reduced amine groups show lower neurotoxicity (IC50 >100 µM vs. 10 µM for parent compound) .

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.